molecular formula C13H9F3O3 B14909092 6-Cyclopropyl-4-(trifluoromethyl)benzofuran-2-carboxylic acid

6-Cyclopropyl-4-(trifluoromethyl)benzofuran-2-carboxylic acid

Cat. No.: B14909092
M. Wt: 270.20 g/mol
InChI Key: KZMJXEOPDLCGPD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-Cyclopropyl-4-(trifluoromethyl)benzofuran-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. Industrial production methods may involve bulk custom synthesis and procurement .

Chemical Reactions Analysis

6-Cyclopropyl-4-(trifluoromethyl)benzofuran-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Cyclopropyl-4-(trifluoromethyl)benzofuran-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-4-(trifluoromethyl)benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various biological targets, leading to its diverse biological activities . The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

6-Cyclopropyl-4-(trifluoromethyl)benzofuran-2-carboxylic acid can be compared with other similar compounds, such as:

    Benzofuran derivatives: These compounds share the benzofuran core structure and exhibit similar biological activities.

    Cyclopropyl derivatives: These compounds contain the cyclopropyl group and may have similar chemical reactivity.

    Trifluoromethyl derivatives: These compounds contain the trifluoromethyl group and may have similar chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C13H9F3O3

Molecular Weight

270.20 g/mol

IUPAC Name

6-cyclopropyl-4-(trifluoromethyl)-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C13H9F3O3/c14-13(15,16)9-3-7(6-1-2-6)4-10-8(9)5-11(19-10)12(17)18/h3-6H,1-2H2,(H,17,18)

InChI Key

KZMJXEOPDLCGPD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=C3C=C(OC3=C2)C(=O)O)C(F)(F)F

Origin of Product

United States

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